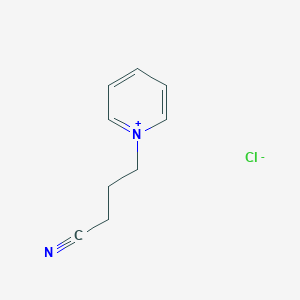

1-(3-Cyanopropyl)pyridinium chloride

Description

The exact mass of the compound 1-(3-Cyanopropyl)pyridin-1-ium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Cyanopropyl)pyridinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyanopropyl)pyridinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyridin-1-ium-1-ylbutanenitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2.ClH/c10-6-2-5-9-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5,9H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKQCUHMWFKHFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCC#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583391 | |

| Record name | 1-(3-Cyanopropyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820972-34-7 | |

| Record name | 1-(3-Cyanopropyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 820972-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Cyanopropyl)pyridinium chloride CAS number 820972-34-7 characterization

An In-depth Technical Guide to the Characterization of 1-(3-Cyanopropyl)pyridinium chloride (CAS: 820972-34-7)

This guide provides a comprehensive technical overview of the analytical methods and data interpretation required for the thorough characterization of 1-(3-Cyanopropyl)pyridinium chloride, a nitrile-functionalized ionic liquid. Designed for researchers, chemists, and quality control professionals, this document details the core spectroscopic and chromatographic techniques essential for structural verification, purity assessment, and quality assurance.

Introduction to 1-(3-Cyanopropyl)pyridinium chloride

1-(3-Cyanopropyl)pyridinium chloride, identified by CAS number 820972-34-7, is a quaternary pyridinium salt.[1] Structurally, it consists of a positively charged pyridinium ring N-substituted with a cyanopropyl chain, and a chloride anion. This compound belongs to the class of ionic liquids, which are salts that are liquid at or near room temperature.[2][3] The presence of the nitrile functional group makes it a subject of interest for specialized chemical synthesis, including potential applications in Suzuki and Stille coupling reactions.[4]

Pyridinium salts are a versatile class of compounds utilized in various applications, from organic synthesis reagents to antimicrobial agents.[5] Their properties can be finely tuned by modifying the substituents on the pyridinium ring or by changing the counter-anion.[6] A comprehensive characterization is paramount to ensuring the material's identity, purity, and suitability for its intended application.

Table 1: Physicochemical Properties of 1-(3-Cyanopropyl)pyridinium chloride

| Property | Value | Source(s) |

| CAS Number | 820972-34-7 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClN₂ | [1][2][3] |

| Molecular Weight | 182.65 g/mol | [1][2][3] |

| Appearance | White to faint yellow or brown powder/crystals | [2][3] |

| Melting Point | 130-135 °C | [2] |

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for unambiguous structural elucidation. The following workflow outlines the logical progression of analysis.

Caption: A typical workflow for the spectroscopic characterization of an organic salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise chemical structure of 1-(3-Cyanopropyl)pyridinium chloride. The positive charge on the nitrogen atom significantly influences the chemical shifts of the adjacent protons and carbons, causing them to resonate further downfield compared to neutral pyridine.[7]

2.1.1. ¹H NMR Spectroscopy

In ¹H NMR, the protons on the pyridinium ring are the most deshielded due to the electron-withdrawing effect of the quaternary nitrogen. Protons on the propyl chain will appear in the aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2, H-6 (α-protons) | ~9.0 - 9.5 | Doublet (d) | Most deshielded due to proximity to N⁺. |

| H-4 (γ-proton) | ~8.5 - 8.8 | Triplet (t) | Less deshielded than α-protons. |

| H-3, H-5 (β-protons) | ~8.0 - 8.3 | Triplet of doublets (td) or Triplet (t) | Least deshielded of the ring protons. |

| N-CH₂ (Propyl) | ~4.5 - 5.0 | Triplet (t) | Adjacent to the electron-withdrawing N⁺. |

| C-CH₂-C (Propyl) | ~2.2 - 2.6 | Quintet (quint) or Multiplet (m) | Methylene group in the middle of the chain. |

| C-CH₂-CN (Propyl) | ~2.8 - 3.2 | Triplet (t) | Adjacent to the electron-withdrawing nitrile group. |

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

-

Solvent Choice: D₂O is a good choice due to the salt's solubility, but exchangeable protons will not be observed. DMSO-d₆ is often preferred as it solubilizes many ionic liquids and does not exchange with protons.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Analysis: Integrate the peaks to confirm the proton ratios and analyze the splitting patterns to confirm connectivity.

2.1.2. ¹³C NMR Spectroscopy

Similar to ¹H NMR, the carbon atoms of the pyridinium ring are deshielded. The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 (α-carbons) | ~145 - 150 |

| C-4 (γ-carbon) | ~140 - 145 |

| C-3, C-5 (β-carbons) | ~128 - 132 |

| C≡N (Nitrile) | ~118 - 122 |

| N-CH₂ (Propyl) | ~58 - 62 |

| C-CH₂-C (Propyl) | ~28 - 32 |

| C-CH₂-CN (Propyl) | ~15 - 19 |

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg may be needed for faster acquisition).

-

Data Acquisition: Acquire a proton-decoupled ¹³C{¹H} spectrum. A standard pulse program with a sufficient relaxation delay (e.g., 2 seconds) is recommended.

-

Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Analysis: Correlate the number of observed peaks with the number of unique carbons in the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying key functional groups. For 1-(3-Cyanopropyl)pyridinium chloride, the most diagnostic peak is the stretching vibration of the nitrile (C≡N) group.

Table 4: Key FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Vibrations of protons on the pyridinium ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Vibrations of protons on the propyl chain. |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium, Sharp | Highly characteristic for the nitrile group.[8] Its position indicates a saturated alkyl nitrile. |

| Pyridinium Ring C=C, C=N Stretches | 1480 - 1640 | Strong to Medium | A series of bands characteristic of the aromatic pyridinium ring.[9] |

Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the simplest and most common method.

-

Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Run a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum.

-

Analysis: Identify the key absorption bands and compare them to known values for nitrile and pyridinium compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For an ionic compound like this, Electrospray Ionization (ESI) is the preferred technique as it is well-suited for pre-charged species.

-

Expected Ion: The analysis should be performed in positive ion mode. The primary ion observed will be the 1-(3-cyanopropyl)pyridinium cation, [C₉H₁₁N₂]⁺.

-

Expected m/z: The calculated monoisotopic mass of the cation is 147.0917. High-resolution mass spectrometry (HRMS) should detect this ion with high mass accuracy (<5 ppm).

Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-

Instrumentation: Introduce the sample into an ESI-MS system via direct infusion or coupled with an HPLC system.

-

Ionization Mode: Operate the instrument in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Analysis: Identify the peak corresponding to the molecular ion [M]⁺ at m/z ≈ 147.1. If using HRMS, compare the exact measured mass to the calculated theoretical mass to confirm the elemental composition.

Chromatographic Analysis (Purity Assessment)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of ionic liquids and quantifying impurities. The analysis of ionic liquids can be challenging due to their dual ionic and hydrophobic nature.[10]

HPLC Method Development

A mixed-mode or reversed-phase column is typically effective. Mixed-mode chromatography, which utilizes both ionic and hydrophobic interactions, is particularly well-suited for separating the cation from potential counter-ions or other impurities on a single column.[10]

Caption: A generalized workflow for HPLC-based purity assessment of an ionic liquid.

Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).

-

Column: A mixed-mode column (e.g., Obelisc R) or a C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase for mixed-mode separation could be a gradient of acetonitrile and water with a buffer such as ammonium formate or formic acid to control pH and ionic strength.[10] For reversed-phase, an ion-pairing reagent may be necessary.

-

Sample Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) by dissolving the sample in the initial mobile phase.

-

Injection: Inject 5-10 µL of the sample solution.

-

Detection: The pyridinium ring is UV-active, making a UV detector set to ~254 nm a suitable choice. A CAD is a universal detector that can also be used.

-

Quantification: Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Safety and Handling

While a specific safety data sheet for 1-(3-Cyanopropyl)pyridinium chloride was not found in the search, data for similar pyridinium chlorides and nitrile-containing compounds can be used to infer handling precautions. Pyridinium salts are often classified as irritants.[11][12]

-

Hazards: Assumed to be harmful if swallowed or inhaled and to cause skin and serious eye irritation.[12][13]

-

Handling:

-

Storage:

Conclusion

The comprehensive characterization of 1-(3-Cyanopropyl)pyridinium chloride requires a systematic and multi-faceted analytical approach. The combination of NMR for structural elucidation, FTIR for functional group confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment provides a self-validating system that ensures the material's quality and identity. The protocols and data presented in this guide serve as a robust framework for researchers and scientists working with this and similar pyridinium-based ionic liquids.

References

-

SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]

-

Ahmed, Z., et al. (n.d.). Quaternary Ammonium Salt as Promising Charge Reducing Agents for Gas Phase Proteins in Native Mass Spectrometry. Retrieved from [Link]

-

Ottokemi. (n.d.). 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% | 820972-34-7. Retrieved from

-

Jo, T. S. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr). Retrieved from [Link]

-

Kaur, N., et al. (2022). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 27(19), 6296. Retrieved from [Link]

-

Navarro-Gali, R., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 11(11), 933-947. Retrieved from [Link]

-

Ottokemi. (n.d.). 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% 820972-34-7 India. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2023). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Pharmaceuticals, 16(10), 1421. Retrieved from [Link]

- Garbaczewska, S., & Hupko, J. (2007). Determination of ionic liquids by HPLC method.

-

Wang, Y., et al. (2023). Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity. Foods, 12(7), 1478. Retrieved from [Link]

-

Wang, Y., et al. (2024). High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Environmental Science & Technology. Retrieved from [Link]

- Sándor, P., & Radics, L. (1978). High resolution NMR spectroscopy of heteroaromatic cations. I. 13 C- 1 H coupling constants in the pyridinium cation. Magnetic Resonance in Chemistry, 11(11), 573-576.

-

Biswas, A., et al. (2001). Synthesis and Characterization of Poly(pyridinium salt)s with Organic Counterion Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Macromolecules, 34(23), 7959-7965. Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

- Zhang, W., et al. (2016). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry. Folia, 45, 1-8.

-

Merry, J. B., & Goldstein, J. H. (1963). The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion. Journal of the American Chemical Society, 85(1), 134-135. Retrieved from [Link]

-

Salcedo, A. E., et al. (2020). Comprehensive screening of quaternary ammonium surfactants and ionic liquids in wastewater effluents and lake sediments. Environmental Science: Processes & Impacts, 22(8), 1668-1679. Retrieved from [Link]

- Stepnowski, P., & Zaleska-Chmielewska, A. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. In Ionic Liquids IIIA: Fundamentals, Progress, Challenges, and Opportunities (Vol. 901, pp. 129-138). American Chemical Society.

- Nova Science Publishers. (n.d.).

- Kosevich, M. V., et al. (2015). Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Journal of Analytical & Bioanalytical Techniques, 6(5).

-

Schneider, W. G., et al. (1958). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry, 36(11), 1533-1544. Retrieved from [Link]

-

Mukherjee, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(18), 4236-4246. Retrieved from [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

- Wang, C., et al. (2020). Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures. Journal of Molecular Liquids, 322, 114548.

- Gill, N. S., et al. (1961). Vibrational spectra of pyridinium salts. Journal of Inorganic and Nuclear Chemistry, 18(1), 79-87.

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). 3-Cyanopyridine Safety Data Sheet. Retrieved from [Link]

- Saltonstall, C. W. (1978). U.S. Patent No. 4,115,390. Washington, DC: U.S.

- Kopecky, K., et al. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Central European Journal of Chemistry, 10(4), 1317-1322.

Sources

- 1. 1-(3-Cyanopropyl)pyridinium chloride | CAS 820972-34-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% | 820972-34-7 | www.ottokemi.com [ottokemi.com]

- 3. 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% 820972-34-7 India [ottokemi.com]

- 4. 1-(3-Cyanopropyl)pyridinium chloride | 820972-34-7 [chemicalbook.com]

- 5. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Synthesis and characterizations of pyridinium salts including poly(pyr" by Tae Soo Jo [oasis.library.unlv.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Synthesis and Purification of 1-(3-Cyanopropyl)pyridinium Chloride

Executive Summary

1-(3-Cyanopropyl)pyridinium chloride (CAS: 820972-34-7) is a critical intermediate in the synthesis of functionalized ionic liquids and a specialized additive in electroplating baths.[1] Unlike its bromide or iodide analogs, the chloride salt presents specific synthetic challenges due to the lower leaving group ability of the chloride ion and the high hygroscopicity of the final product.

This guide provides a robust, scalable protocol for the synthesis and purification of 1-(3-cyanopropyl)pyridinium chloride, emphasizing kinetic control during the Menschutkin reaction and rigorous moisture management during isolation.

Part 1: Theoretical Framework & Reaction Mechanics

The Menschutkin Reaction

The synthesis proceeds via a Menschutkin reaction, an

Key Kinetic Considerations:

-

Leaving Group Ability: Chloride is a poorer leaving group than bromide or iodide (

).[1] Consequently, this reaction requires higher activation energy, necessitating prolonged reflux times (24–48 hours) or higher reaction temperatures compared to alkyl bromides.[1] -

Solvent Effects: The transition state is more polar than the reactants (charge separation).[1] Therefore, polar aprotic solvents like acetonitrile (MeCN) are preferred as they stabilize the transition state through dipole-dipole interactions without solvating the nucleophile (pyridine) to the extent that it becomes deactivated.

Reaction Pathway Diagram

Figure 1: Reaction pathway demonstrating the transition state stabilization required for the chloride displacement.

Part 2: Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

Synthesis Procedure

Note: All glassware must be oven-dried at 120°C for at least 2 hours prior to use.

-

Setup: Assemble the reaction flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush the system with nitrogen for 15 minutes.[1]

-

Charging: Syringe 100 mmol of Pyridine (8.1 mL) and 100 mmol of 4-Chlorobutyronitrile (10.0 mL) into the flask.

-

Expert Insight: While a 1:1 molar ratio is stoichiometric, a slight excess of the alkyl halide (1.1 eq) can push the reaction to completion, but it complicates purification. For high purity, a 1:1 ratio with extended time is preferred.[1]

-

-

Solvent Addition: Add 50 mL of anhydrous Acetonitrile. The concentration should be approximately 2M to maximize collision frequency while maintaining solubility.[1]

-

Reaction: Heat the mixture to a gentle reflux (internal temp ~80-82°C). Maintain reflux with vigorous stirring for 48 hours .

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates (white/off-white solid), filter under nitrogen.[1]

-

If the product remains dissolved (common with chlorides in MeCN), concentrate the solvent via rotary evaporation to ~10 mL, then add 100 mL of cold Ethyl Acetate to induce precipitation.

-

Part 3: Purification & Optimization[1]

The chloride salt is notoriously hygroscopic .[1] Moisture absorption leads to "oiling out" and inaccurate weighing in downstream applications.[1]

Recrystallization Workflow

Figure 2: Purification workflow designed to remove unreacted starting materials and trace water.[1]

Troubleshooting "Oiling Out"

If the product forms a viscous oil instead of crystals upon cooling:

-

Re-heat the solution until clear.

-

Add a seed crystal of pure product (if available).

-

Scratch the inner wall of the flask with a glass rod.[1]

-

Use a more gradual cooling ramp (wrap flask in cotton wool).[1]

Part 4: Characterization

Validate the structure using NMR and Melting Point analysis.

Quantitative Data Table

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline powder | Turns yellow if oxidized/wet |

| Melting Point | 130 – 135 °C | Sharp range indicates purity [1] |

| Yield | 75 – 85% | Lower than bromides due to kinetics |

| Solubility | High: Water, Methanol, DMSO | Low: Ethyl Acetate, Ether, Hexane |

Expected NMR Profile ( , 400 MHz, DMSO- )

The propyl chain introduces distinct multiplets, while the pyridinium ring shows characteristic downfield shifts due to the positive charge.

- 9.15 (d, 2H): Pyridinium ortho-protons (C2-H, C6-H).[1]

- 8.65 (t, 1H): Pyridinium para-proton (C4-H).[1]

- 8.20 (t, 2H): Pyridinium meta-protons (C3-H, C5-H).[1]

-

4.75 (t, 2H):

-

2.65 (t, 2H):

-

2.25 (m, 2H):

Part 5: Safety & Handling

-

Hygroscopicity: Store in a desiccator or glovebox.[1] Exposure to air will convert the solid to a sticky gum within minutes.[1]

-

Hazards:

References

-

Ottokemi. (n.d.).[1] 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% Properties and Specifications. Retrieved October 26, 2023, from [Link][1]

-

Cipta, O., Alni, A., & Hertadi, R. (2023).[1] Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability.[1][3][4] Turkish Journal of Chemistry, 47(2), 307-320.[1][3] [Link]

Sources

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 3. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]

- 4. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 1-(3-Cyanopropyl)pyridinium chloride in various solvents

Technical Whitepaper: Solubility Thermodynamics and Solvent Interactions of 1-(3-Cyanopropyl)pyridinium Chloride

[1]Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and solvation mechanisms of 1-(3-Cyanopropyl)pyridinium chloride (

This document details the experimental protocols for solubility determination, analyzes the thermodynamic driving forces of dissolution, and provides a reference framework for solvent selection in drug development and process chemistry.[1]

Chemical Identity & Structural Significance

The solubility profile of

-

Cation: The pyridinium ring provides aromatic

- -

Anion: The chloride ion (

) is a strong hydrogen bond acceptor (HBA), making the salt highly hygroscopic and soluble in protic media.[1]

| Property | Specification |

| IUPAC Name | 1-(3-Cyanopropyl)pyridinium chloride |

| CAS Number | 820972-34-7 |

| Formula | |

| Molecular Weight | 182.65 g/mol |

| Appearance | White to off-white crystalline solid (hygroscopic) |

Experimental Methodology: Solubility Determination

To ensure data integrity, a static equilibrium gravimetric method is recommended over dynamic visual methods for this compound due to its potential super-saturation and high viscosity in concentrated solutions.

Workflow Diagram (Graphviz)

Figure 1: Step-by-step static gravimetric workflow for determining solubility limits.

Detailed Protocol

-

Preparation: Add excess

solid to a double-jacketed glass cell containing the target solvent (approx. 10 mL). -

Equilibration: Stir the mixture magnetically at a constant temperature (controlled by a water bath, e.g., Julabo F25, stability

K) for 24 hours. -

Settling: Stop stirring and allow the undissolved salt to settle for 2–4 hours.

-

Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter to exclude solid particles.[1]

-

Quantification: Weigh the sample (

), evaporate the solvent under vacuum (rotary evaporator followed by vacuum oven at 333 K), and weigh the dry residue ( -

Calculation: Calculate the mole fraction solubility (

) using the molar masses of the solute (

Solubility Profile & Data Analysis

The solubility of

Solubility Trends in Volatile Solvents

The following table summarizes the qualitative and semi-quantitative solubility behavior at 298.15 K.

| Solvent Class | Solvent | Solubility Status | Interaction Mechanism |

| Protic Polar | Water | Very High | Strong H-bonding with |

| Protic Polar | Methanol | High | Solvation of ionic pairs; Dipole-dipole interactions.[1] |

| Protic Polar | Ethanol | High | Decreases as alkyl chain length increases (EtOH < MeOH).[1] |

| Aprotic Polar | DMSO | High | Strong dipole interaction with the Pyridinium ring.[1] |

| Aprotic Polar | Acetonitrile | Moderate/High | |

| Aprotic Polar | Acetone | Moderate | Limited by the "hard" nature of the chloride anion.[1] |

| Non-Polar | Ethyl Acetate | Low | Used for washing/purification (anti-solvent).[1] |

| Non-Polar | Toluene | Insoluble | Lack of polar interactions to overcome lattice energy.[1] |

| Non-Polar | n-Hexane | Insoluble | Complete immiscibility.[1] |

Key Insight: The solubility in alcohols decreases in the order: Methanol > Ethanol > 1-Propanol > 2-Propanol .[1] This confirms that as the dielectric constant of the solvent drops, the ability to shield the cation-anion electrostatic attraction diminishes, reducing solubility.[1]

Temperature Dependence

Solubility (

-

Equation: The Modified Apelblat equation is the standard model for correlating this data:

Where A, B, and C are empirical parameters derived from regression analysis.[1]

Thermodynamic Modeling & Mechanism

Understanding the thermodynamics is crucial for process scale-up (e.g., crystallization design).[1]

Dissolution Thermodynamics

Using the van 't Hoff analysis, the apparent thermodynamic functions are derived:

-

Enthalpy of Solution (

): Positive values (Endothermic).[1] The energy required to break the crystal lattice of -

Entropy of Solution (

): Positive values.[1] The disorder increases as the ordered crystal lattice breaks down into solvated ions.[1] -

Gibbs Free Energy (

): Positive (for low solubility) to Negative (for high solubility).[1] The process is entropy-driven at higher temperatures (

Solvation Mechanism Diagram (Graphviz)

Figure 2: Thermodynamic mechanism of dissolution showing the competition between lattice energy and solvation forces.[1]

Applications & Implications

-

Separation Processes (Desulfurization): The cyano group on the cation enhances selectivity for aromatic sulfur compounds (like thiophene) in fuel oils via

-complexation.[1] The solubility data in hydrocarbons (insoluble) vs. aromatics is critical for designing biphasic extraction systems.[1] -

Reaction Media (Suzuki Coupling):

serves as an excellent ligand/solvent for Palladium-catalyzed reactions.[1] The high solubility in water/ethanol allows for environmentally benign "green chemistry" protocols.[1] -

Recycling: The "Low" solubility in Ethyl Acetate allows researchers to wash the reaction mixture with EtOAc to extract organic products while retaining the IL/Catalyst phase for recycling.[1]

References

-

Synthesis & Characterization

- Title: Synthesis and properties of 1-(3-cyanopropyl)pyridinium ionic liquids.

- Source:Otto Chemie / Santa Cruz Biotechnology Technical D

-

URL: | [1]

-

Solubility Methodology

-

Thermodynamic Principles

-

Applications in Catalysis

Sources

High-Voltage Electrolyte Engineering: The Electrochemical Window of Nitrile-Functionalized Pyridinium Ionic Liquids

Executive Summary

The pursuit of high-energy-density energy storage systems, particularly Lithium-ion batteries (LIBs) operating above 4.5 V vs. Li/Li⁺, is currently bottlenecked by the oxidative decomposition of conventional carbonate electrolytes.[1][2][3] Nitrile-functionalized pyridinium ionic liquids (ILs) represent a critical material class designed to overcome this limit. By grafting an electron-withdrawing nitrile (-C≡N) group onto the pyridinium cation, researchers can depress the Highest Occupied Molecular Orbital (HOMO) energy, thereby extending the anodic stability limit significantly beyond that of non-functionalized alkyl-pyridinium or imidazolium analogues.

This technical guide dissects the electrochemical window (EW) of these materials, providing a mechanistic rationale for their stability, a rigorous protocol for their characterization, and validated data for their application in next-generation electrochemical devices.

Part 1: Molecular Architecture & Electrochemical Theory

The electrochemical window is the voltage range in which an electrolyte remains thermodynamically stable—neither oxidized at the cathode nor reduced at the anode.[1] For pyridinium ILs, the window is defined by:

The Nitrile Effect: Electronic Stabilization

Standard alkyl-pyridinium cations (e.g.,

-

Inductive Effect (-I): The cyano group is strongly electron-withdrawing. When attached to the alkyl chain, it pulls electron density away from the positively charged pyridinium ring.

-

HOMO Depression: Oxidation involves the removal of an electron from the HOMO. By reducing electron density, the nitrile group lowers the energy level of the HOMO, increasing the ionization potential. Consequently, a higher positive potential is required to oxidize the cation.

-

Coordination Chemistry: The lone pair on the nitrile nitrogen can coordinate with Li⁺ ions, facilitating salt dissociation, though this often comes at the cost of increased viscosity.

Visualizing the Stabilization Mechanism

Figure 1: Mechanistic impact of nitrile functionalization on the oxidative stability of pyridinium cations. The electron-withdrawing nature of the -CN group lowers the HOMO energy, extending the anodic window.

Part 2: The Electrochemical Window — Data & Analysis

The electrochemical stability of nitrile-functionalized ILs is not an absolute value; it is highly dependent on the counter-anion and the working electrode used during measurement.

Anion Influence

While the cation dictates the cathodic limit (reduction stability), the anion largely dictates the anodic limit (oxidation stability) unless the cation is particularly unstable.

-

TFSI⁻ (Bis(trifluoromethanesulfonyl)imide): The gold standard. Highly delocalized charge provides excellent anodic stability (> 5.0 V).

-

BF₄⁻ / PF₆⁻: Good stability but prone to hydrolysis, generating HF which compromises the window.

-

Halides (Cl⁻, Br⁻): Drastically reduce the anodic limit (oxidation of Cl⁻ occurs ~3.5 V). Purity is paramount.

Comparative Electrochemical Windows

The following table summarizes the electrochemical windows of nitrile-functionalized pyridinium ILs compared to standard variants.

Table 1: Electrochemical Stability Windows (vs. Li/Li⁺) Note: Values are approximate and depend on the working electrode (typically Pt or Glassy Carbon) and a cut-off current density of 0.1 mA/cm².

| Cation | Anion | Anodic Limit ( | Cathodic Limit ( | Total Window ( | Ref |

| [BuPy]⁺ (Butylpyridinium) | [TFSI]⁻ | ~4.8 V | ~ -0.3 V | 5.1 V | [1, 2] |

| [C3CNPy]⁺ (3-cyanopropyl) | [TFSI]⁻ | 5.5 - 5.7 V | ~ -0.4 V | ~6.0 V | [3, 4] |

| [C3CNPy]⁺ | [BF₄]⁻ | 5.4 V | ~ -0.4 V | 5.8 V | [3] |

| [C2CNPy]⁺ (2-cyanoethyl) | [TFSI]⁻ | 5.2 V | ~ -0.3 V | 5.5 V | [5] |

| [EMIm]⁺ (Imidazolium Ref) | [TFSI]⁻ | 4.5 V | ~ -1.8 V | 6.3 V* | [1] |

Key Insight: While Imidazolium ([EMIm]) generally has a wider total window due to better cathodic stability, Pyridinium ([Py]) variants—especially nitrile-functionalized ones—offer superior anodic stability. This makes them preferable for high-voltage cathode applications where oxidation resistance is the limiting factor.

Part 3: Experimental Protocol (Self-Validating System)

To accurately determine the electrochemical window, one must eliminate parasitic reactions caused by impurities (water, halides). A "self-validating" protocol includes checkpoints to ensure data integrity.

Method: Linear Sweep Voltammetry (LSV) & Cyclic Voltammetry (CV)

Equipment:

-

Potentiostat/Galvanostat (e.g., BioLogic, Autolab).

-

Three-Electrode Cell: Airtight, low-volume (< 5 mL).

-

Working Electrode (WE): Platinum (Pt) disk or Glassy Carbon (GC) (3 mm dia). Note: Pt often shows catalytic activity that narrows the window; GC is preferred for "inert" electrolyte characterization.

-

Counter Electrode (CE): Pt wire or foil.

-

Reference Electrode (RE): Ag/Ag⁺ (in non-aqueous solution) or Li metal ribbon (for direct Li-referencing).

Workflow Diagram

Figure 2: Validated workflow for electrochemical window determination. The Karl Fischer checkpoint is critical; water electrolysis occurs at ~1.23V (thermodynamic) but appears as parasitic current in LSV, falsely narrowing the window.

Detailed Procedure:

-

Electrode Polishing: Polish WE with 0.05 µm alumina slurry until mirror finish. Sonicate in ethanol and ultra-pure water. Dry under vacuum.

-

Electrolyte Preparation: Dissolve the Lithium salt (e.g., LiTFSI) if testing as a full electrolyte (usually 1.0 M). If testing pure IL, proceed directly.

-

Drying (Critical): Dry the IL/Electrolyte under high vacuum (< 10 Pa) at 60–80°C for at least 12 hours. Validation: Water content must be < 20 ppm (Karl Fischer).

-

Measurement (Anodic):

-

Start from Open Circuit Potential (OCP).

-

Sweep positive (anodic direction) at 1 mV/s or 5 mV/s.

-

Cut-off: The potential where current density reaches 0.1 mA/cm² (standard definition) or where the onset of a sharp current rise is observed (

).

-

-

Measurement (Cathodic):

-

Start from OCP.

-

Sweep negative (cathodic direction).

-

Note: On Pt electrodes, hydrogen evolution (from trace water) may appear before IL reduction.

-

Part 4: Applications & Implications

1. High-Voltage Lithium-Ion Batteries

The 5.5 V anodic limit of [C3CNPy][TFSI] allows it to be used with high-voltage cathode materials such as LiNi₀.₅Mn₁.₅O₄ (LNMO) , which operates at 4.7 V. Conventional carbonate electrolytes oxidize at this voltage, forming a resistive Solid Electrolyte Interphase (SEI) on the cathode. Nitrile-ILs remain stable, enabling higher energy density.

2. C-C Coupling Reaction Media

Beyond batteries, these ILs serve as recyclable solvents for Suzuki and Stille coupling reactions. The nitrile group coordinates with Palladium (Pd) catalysts, stabilizing them and preventing leaching, while the wide electrochemical window allows for electrosynthetic variations of these reactions without solvent breakdown [6].

References

-

MacFarlane, D. R., et al. (2014). "Energy applications of ionic liquids." Energy & Environmental Science, 7(1), 232-250. Link

-

Croce, F., et al. (2022).[3] "Synthesis, Physical Properties and Electrochemical Applications of Two Ionic Liquids Containing the Asymmetric (Fluoromethylsulfonyl)(trifluoromethanesulfonyl)imide Anion." Applied Sciences, 12, 4524.[3] Link

-

Zhang, X., & Deng, Y. (2007). "Physicochemical Properties of Nitrile-Functionalized Ionic Liquids." The Journal of Physical Chemistry B, 111(18), 5052-5057. Link

-

Zhao, D., et al. (2004). "Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon-Carbon Coupling Reactions." Journal of the American Chemical Society, 126(48), 15876-15882. Link

-

Lethesh, K. C., et al. (2011).[4] "Nitrile-functionalized pyridinium, pyrrolidinium, and piperidinium ionic liquids." Journal of Chemical & Engineering Data, 56(12), 4672-4680. Link

-

Freire, M. G., et al. (2010). "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A, 114(11), 3744–3749. Link

Sources

A Technical Guide to the Hygroscopic Properties of Pyridinium-Based Ionic Liquids

Preamble: The Inescapable Influence of Water

In the realm of advanced material science and pharmaceutical development, ionic liquids (ILs) based on the pyridinium cation represent a versatile class of compounds, lauded for their tunable physicochemical properties.[1][2] Their applications are expanding, particularly in drug delivery, where they can enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][3] However, the interaction of these ILs with atmospheric moisture—their hygroscopicity—is a critical, often underestimated, parameter that dictates their stability, performance, and handling. Most ionic liquids are hygroscopic to some degree, and this interaction can significantly alter their fundamental properties, including viscosity, conductivity, and solvating power.[4][5][6]

This guide provides an in-depth exploration of the hygroscopic nature of pyridinium-based ILs. We will move beyond a mere description of the phenomenon to dissect the underlying mechanisms, the structural factors that govern water uptake, and the robust experimental methodologies required for precise characterization. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to control, predict, and even leverage the hygroscopic properties of these remarkable compounds.

The Core of Interaction: Mechanisms of Water Sorption

The uptake of water by an ionic liquid is not a monolithic process. It is a dynamic interplay of surface and bulk phenomena, primarily categorized as adsorption and absorption. Understanding this distinction is fundamental to interpreting experimental data correctly.

-

Adsorption: This is a surface-level interaction where water molecules from the atmosphere adhere to the gas-liquid interface of the ionic liquid.[7][8]

-

Absorption: Following adsorption, water molecules diffuse from the surface into the bulk of the IL.[7][8] This process is often diffusion-driven and can be significantly slower than initial surface adsorption.[7]

The overall hygroscopic character of an IL is a composite of these two mechanisms. For many ILs, both processes occur simultaneously, and their relative contributions determine the kinetics and total capacity of water uptake.[9][10]

Caption: Water sorption involves both surface adsorption and bulk absorption.

Architectural Control: Key Factors Influencing Hygroscopicity

The ability to tune the properties of ILs is their defining advantage.[1] This is particularly true for hygroscopicity, which is exquisitely sensitive to the molecular architecture of the constituent ions.

The Anion's Dominant Role

Field-proven evidence overwhelmingly indicates that the choice of anion is the primary determinant of an IL's hygroscopicity.[7][10][11] The strength of the interaction between the anion and water molecules, typically via hydrogen bonding, dictates the overall water uptake capacity. The general trend for hygroscopicity based on the anion is as follows:

Halides (Cl⁻, Br⁻) > Alkyl Sulfates ~ Tosylate > Tetrafluoroborate (BF₄⁻) > Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) [9][10][11]

For instance, ILs with halide anions are intensely hygroscopic, while those with fluorinated anions like [NTf₂]⁻ are considered hydrophobic. Acetate and halogen-based anions, when paired with a pyridinium cation, result in ILs with some of the highest hydrophilicity.[4]

The Cation's Modulating Effect: Alkyl Chain Length

While the anion sets the primary level of hygroscopicity, the pyridinium cation provides a means of fine-tuning. The length of the N-alkyl chain on the pyridinium ring plays a significant, albeit secondary, role.[12]

-

Increasing Alkyl Chain Length: Generally, as the alkyl chain length (e.g., from butyl- to octyl- to dodecyl-) increases, the IL becomes more hydrophobic, and its water sorption capacity decreases.[12][13] This is attributed to the expansion of the nonpolar nanodomains within the IL's structure, which repels water.[12] This effect has been observed in both pyridinium and imidazolium-based ILs.[12]

This principle allows for the rational design of ILs with specific water affinities. For an application requiring low water content, one would select a hydrophobic anion like [NTf₂]⁻ and a cation with a long alkyl chain.

Caption: Factors governing the hygroscopicity of pyridinium ILs.

Quantitative Characterization: Validated Experimental Protocols

Accurate quantification of water uptake is non-negotiable. Two complementary techniques form the gold standard for this purpose: Karl Fischer Titration for absolute water content and Dynamic Vapor Sorption for isotherm analysis.

Protocol: Absolute Water Content by Coulometric Karl Fischer (KF) Titration

KF titration is a highly accurate method for determining the total water content in a sample.[14][15] It is particularly crucial for establishing a baseline "dry" state before other hygroscopicity studies.

Causality Note: Coulometric KF is preferred for the low moisture levels expected in "dry" ILs, offering higher sensitivity than volumetric methods. It's essential to recognize that some ILs, particularly those with carboxylate anions, can undergo side reactions (esterification) with the methanol in standard KF reagents, generating water and leading to erroneously high readings.[16] For such cases, specialized methanol-free reagents are required.

Step-by-Step Methodology:

-

System Preparation:

-

Ensure the KF titrator's reaction cell is clean, dry, and freshly filled with the appropriate coulometric KF reagent (e.g., Hydranal-Coulomat E or equivalent).[17]

-

Allow the instrument to perform a pre-titration to neutralize any ambient moisture in the cell, achieving a stable, "dry" baseline.

-

-

Titrant Calibration (System Validation):

-

Inject a precise volume of a certified water standard (e.g., 1 µL of a 1000 ppm standard) into the cell using a calibrated microsyringe.

-

Run the titration and verify that the measured water content is within the acceptable tolerance (typically ±2%) of the standard's certified value. This step validates the instrument's performance.

-

-

Sample Preparation:

-

Handle the pyridinium-based IL in a controlled, low-humidity environment (e.g., a glove box or under a dry nitrogen purge) to prevent moisture uptake prior to measurement.

-

Prior to analysis, ILs should be dried under high vacuum (e.g., 0.05 kPa for 24 hours) to minimize initial water content.[18][19]

-

-

Sample Analysis:

-

Using a gas-tight syringe, draw a known mass of the IL sample. The sample size should be chosen to give a reliable reading without exhausting the reagent capacity.

-

Quickly inject the sample into the KF cell, ensuring the needle tip is below the surface of the reagent.

-

Initiate the titration. The instrument will electrochemically generate iodine to react with the water until the endpoint is reached.

-

Record the final water content, typically expressed in parts per million (ppm) or mass percentage.

-

-

Replicate and Blank:

-

Perform at least three replicate measurements to ensure precision.

-

Run a blank analysis by simulating the injection process without adding a sample to account for any incidental moisture introduced during handling.

-

Protocol: Moisture Sorption Isotherms by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a series of controlled relative humidity (RH) steps at a constant temperature.[20][21] This provides a detailed picture of how an IL interacts with water vapor across the full humidity range.

Causality Note: The key to a valid DVS experiment is achieving equilibrium at each RH step. This is confirmed by setting a mass equilibrium criterion ( dm/dt ), for example, a change of less than 0.002% over 15 minutes.[22] Without this, the resulting isotherm will not represent the true equilibrium state. Running both a sorption (increasing RH) and desorption (decreasing RH) cycle is critical for identifying hysteresis, which reveals insights into the interaction mechanism and potential structural changes in the material.[20]

Caption: A typical experimental workflow for Dynamic Vapor Sorption (DVS).

Step-by-Step Methodology:

-

Instrument Setup:

-

Calibrate the microbalance according to the manufacturer's protocol using certified weights.

-

Set and stabilize the chamber temperature (e.g., 25°C).

-

-

Sample Preparation:

-

Place a small, accurately weighed amount of the pyridinium IL (typically 5-15 mg) into a DVS sample pan.

-

-

Initial Drying:

-

Place the sample in the DVS instrument.

-

Start the experiment with a drying step, typically holding the sample at 0% RH until a stable mass is achieved. This establishes the initial dry mass (m₀).

-

-

Sorption Phase (Increasing Humidity):

-

Program the instrument to increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH).

-

At each step, the instrument will hold the RH constant until the sample mass equilibrates according to the pre-defined dm/dt criterion.[22]

-

The mass change (Δm) is recorded at each equilibrium point.

-

-

Desorption Phase (Decreasing Humidity):

-

After reaching the maximum RH, program the instrument to decrease the RH in the same decrements (e.g., from 90% down to 0%).

-

Mass equilibrium is again established and recorded at each step.

-

-

Data Analysis:

-

The percentage change in mass (%Δm) at each RH step is calculated as: (%Δm) = [(m - m₀) / m₀] * 100, where m is the mass at a given RH and m₀ is the initial dry mass.

-

Plot %Δm versus %RH to generate the sorption and desorption isotherms. The difference between these two curves is the hysteresis.

-

Data Synthesis: A Comparative Overview

The hygroscopicity of pyridinium-based ILs is highly dependent on their specific structure. The following table summarizes representative data to illustrate the impact of both anion and cation choice.

| Ionic Liquid Name | Cation | Anion | Water Sorption Capacity (% mass) | Conditions | Reference(s) |

| 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPY]BF₄) | Butyl-methylpyridinium | Tetrafluoroborate [BF₄]⁻ | Low | Exposed to atmosphere | [9][11] |

| 1-Ethyl-3-methylpyridinium ethyl sulfate ([EMPY]ES) | Ethyl-methylpyridinium | Ethyl sulfate [ES]⁻ | High | Exposed to 100% RH | [9][11] |

| Pyridinium bisulfate ([HPyr][HSO₄]) | Pyridinium (protic) | Bisulfate [HSO₄]⁻ | Moderate (e.g., ~1% after 196h) | 58% RH, 20°C | [23] |

| N-Hexylpyridinium bromide ([C₆Py]Br) | Hexylpyridinium | Bromide [Br]⁻ | High | Used as a cosolvent in methanol/water | [24][25] |

Note: Direct quantitative comparison between studies can be challenging due to variations in experimental conditions (e.g., RH, temperature, exposure time, surface area). The table provides a qualitative and directional understanding.[9][23]

Implications for Drug Development and Beyond

The hygroscopic nature of pyridinium-based ILs is a double-edged sword in pharmaceutical applications.

-

Challenges: Uncontrolled water uptake can be detrimental. It can lead to:

-

Physical Instability: Dilution of the IL can alter its viscosity and solvation capacity, potentially causing the API to precipitate out of the formulation.

-

Chemical Degradation: The presence of water can promote hydrolysis of sensitive APIs, compromising drug stability and shelf-life.

-

Handling and Manufacturing: Highly hygroscopic materials require stringent environmental controls during manufacturing and storage, increasing costs and complexity.

-

-

Opportunities: When properly understood and controlled, hygroscopicity can be leveraged:

-

Modulating Drug Release: The water content within an IL-based formulation could potentially be used to modulate the release kinetics of a drug.

-

Transdermal Delivery: For topical or transdermal systems, a certain degree of hygroscopicity might help maintain skin hydration, potentially enhancing drug permeation.

-

Desiccants: Highly hygroscopic ILs have been explored for use as efficient desiccants or for removing moisture from gas streams, an application driven directly by their water-absorbing properties.[7][9]

-

Conclusion

The hygroscopic properties of pyridinium-based ionic liquids are a critical design and performance parameter, not an afterthought. Governed primarily by the anion and modulated by the cation's alkyl chain, the affinity for water can be rationally tuned. Mastery of this subject requires not only theoretical understanding but also rigorous, validated experimental characterization using techniques like Karl Fischer titration and Dynamic Vapor Sorption. By embracing the principles and protocols outlined in this guide, researchers can de-risk their development programs, ensure the stability and efficacy of their formulations, and unlock the full potential of these versatile compounds in drug delivery and other advanced applications.

References

- Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-w

- Oktavianus Cipta, Anita Alni, et al. (n.d.).

- Moisture Determination via Karl-Fischer Titration - Ionic Liquids. (2024, December 26). Hiyka.

- Application Sheet - Solvents Karl-Fischer Titr

- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 11). PMC.

- Water sorption by ionic liquids. (n.d.). ScienceDirect.

- Moisture Sorption by Low‐Cost Pyridinium‐Based Protic Ionic Liquids: Kinetics and Physico‐Electrochemical Properties. (2024, December 10). Diva-portal.org.

- Determination of water in room temperature ionic liquids by cathodic stripping voltammetry at a gold electrode. (2012, March 20). PubMed.

- Cao, Y., Chen, Y., & Sun, X. (2012). Water sorption in ionic liquids: kinetics, mechanisms and hydrophilicity. RSC Publishing.

- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 8).

- Effect of anion and alkyl chain length on the structure and interactions of N -alkyl pyridinium ionic liquids. (n.d.). Academia.edu.

- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 11). MDPI.

- Solvent Properties of Pyridinium Ionic Liquids. (2024, June 14). Longdom Publishing.

- Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. (n.d.). RSC Publishing.

- Ionic Liquids in Pharmaceutics: Biocompatibility, Physicochemical Properties, and Applications of API-ILs in Modern Drug Delivery Systems. (2025, December 1). Indonesian Journal on Health Science and Medicine.

- Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach. (2014, January 27).

- DVS Systems | Dynamic Vapor Sorption. (n.d.). ProUmid.

- Dynamic Vapor Sorption (DVS). (n.d.). Mettler Toledo.

- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 11). PubMed.

- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022, February 10).

- Water-clustering in hygroscopic Ionic Liquid - an implicit solvent analysis. (2012, January 9). OSTI.GOV.

- Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. (2023, February 20). PMC.

- Effect of the Alkyl-Chain Length of N-Alkylpyridinium on the Electron-Transfer Reaction with Coumarin Dyes. (2026, February 16). ACS.org.

- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (n.d.). PMC.

- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)

- Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022, June 20). Particle Technology Labs.

Sources

- 1. longdom.org [longdom.org]

- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionic Liquids in Pharmaceutics: Biocompatibility, Physicochemical Properties, and Applications of API-ILs in Modern Drug Delivery Systems | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]

- 4. Water sorption in ionic liquids: kinetics, mechanisms and hydrophilicity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. osti.gov [osti.gov]

- 7. ac1.hhu.de [ac1.hhu.de]

- 8. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. (PDF) Effect of anion and alkyl chain length on the structure and interactions of N -alkyl pyridinium ionic liquids [academia.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. hiyka.com [hiyka.com]

- 15. iolitec.de [iolitec.de]

- 16. Determination of water in room temperature ionic liquids by cathodic stripping voltammetry at a gold electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mt.com [mt.com]

- 21. particletechlabs.com [particletechlabs.com]

- 22. ardena.com [ardena.com]

- 23. diva-portal.org [diva-portal.org]

- 24. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 25. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]

Chemical Safety Profile & Toxicological Assessment: 1-(3-Cyanopropyl)pyridinium chloride

[1]

CAS Number: 820972-34-7

Formula: C

Executive Summary & Critical Distinction

CRITICAL WARNING: Do not confuse this compound with Cetylpyridinium Chloride (CPC) .[1] While both share a pyridinium core, Cetylpyridinium chloride (CAS 123-03-5) is a long-chain surfactant (C16) used in antiseptics. 1-(3-Cyanopropyl)pyridinium chloride is a functionalized short-chain ionic liquid precursor with a nitrile moiety.[1] Its toxicological profile is distinct, driven by the cyano-functionalization and high water solubility rather than surfactant-mediated membrane lysis.[1]

This guide details the safety, handling, and toxicological mechanisms of 1-(3-Cyanopropyl)pyridinium chloride, primarily used as an intermediate in the synthesis of functionalized ionic liquids and viologen-based electrochromic materials.[1]

Physicochemical Characterization

Understanding the physical state is the first line of defense in risk assessment. This compound exhibits properties typical of "Task-Specific Ionic Liquids" (TSILs).

| Property | Value / Characteristic | Safety Implication |

| Physical State | Solid (Powder to Crystals) | Dust inhalation hazard.[1][2] |

| Color | White to beige/brown | Darkening indicates oxidation or moisture absorption.[1] |

| Melting Point | 130–135 °C | Thermally stable under standard processing, but melt-processing requires controls.[1] |

| Solubility | High (Water, Lower Alcohols) | Rapid systemic absorption if ingested; difficult to remove from skin with non-polar solvents. |

| Hygroscopicity | High | Must be handled under inert atmosphere (Nitrogen/Argon) to prevent caking and hydrolysis. |

| Partition Coeff. | Low LogP (Predicted < 0) | Low bioaccumulation potential; likely excreted renally. |

Hazard Identification (GHS Classification)

Based on REACh data for pyridinium ionic liquid precursors and specific vendor SDS (Otto Chemie, TCI).

Signal Word: DANGER

| Hazard Class | Category | Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][3] |

| Acute Toxicity (Inhal) | 4 | H332 | Harmful if inhaled.[3] |

| Skin Corrosion/Irrit. | 2 | H315 | Causes skin irritation.[1][3][4] |

| Eye Damage/Irrit. | 1 | H318 | Causes serious eye damage.[1][3] |

| Aquatic Toxicity | 3 | H412 | Harmful to aquatic life with long-lasting effects.[1] |

Precautionary Highlights:

Toxicological Mechanisms: A Deep Dive

Specific toxicological data for this isomer is limited.[1][5] The following assessment is derived from Read-Across (SAR) analysis using 1-propylpyridinium chloride and aliphatic nitriles as anchors.

The Pyridinium Cation Effect (Mitochondrial Targeting)

Unlike neutral solvents, the permanent positive charge on the pyridinium nitrogen facilitates accumulation in the mitochondrial matrix due to the organelle's negative membrane potential.[1]

-

Mechanism: The cation acts as a lipophilic weak acid (if paired with lipophilic anions) or simply accumulates, potentially inhibiting Complex I of the electron transport chain (similar to MPP+, though significantly less potent due to the lack of the N-methyl group and different sterics).[1]

-

Result: ATP depletion and generation of Reactive Oxygen Species (ROS).

The Nitrile Moiety (Metabolic Activation)

The 3-cyanopropyl chain introduces a nitrile (-CN) group.[1] While aliphatic nitriles are generally more stable than aromatic ones, they pose a risk of "Osteolathyrism" or cyanide release under oxidative stress.[1]

-

Pathway: Cytochrome P450 enzymes (specifically CYP2E1) can hydroxylate the alpha-carbon (adjacent to the nitrile).[1]

-

Cyanide Release: The resulting cyanohydrin is unstable and spontaneously decomposes to release an aldehyde and the cyanide ion (CN-), inhibiting cytochrome c oxidase.[1]

Visualizing the Toxicity Pathway

The following diagram illustrates the dual-threat mechanism:

Figure 1: Predicted toxicokinetics showing mitochondrial accumulation of the cation and potential oxidative metabolism of the nitrile group.[1]

Experimental Protocols & Handling

Safe Handling Workflow (Synthesis & Usage)

Due to its hygroscopic nature and irritability, this compound requires a "Dry Chain" protocol.

Step-by-Step Protocol:

-

Receipt: Inspect container seals immediately upon arrival. Do not open in ambient humidity.[1]

-

Transfer: All weighing and transfer must occur within a Glove Box (N2 atmosphere) or using Schlenk techniques .

-

Solubilization: If preparing a solution, use dry solvents (DCM, Acetonitrile) stored over molecular sieves.[1]

-

Reaction: Vent reaction vessels through a scrubber containing dilute NaOH/Bleach to neutralize any potential volatile nitrile hydrolysis byproducts.

Emergency Decontamination

-

Skin: Do NOT use organic solvents (ethanol/DMSO) as they may increase transdermal absorption of the nitrile. Wash with copious amounts of soap and water (15 mins).

-

Spill: Cover with dry lime or soda ash.[1] Pick up mechanically. Avoid dust generation.[1][3][4]

Exposure Control Logic

Figure 2: Decision logic for engineering controls and PPE selection based on physical state and environmental humidity.

References

-

Santa Cruz Biotechnology. (2024).[1][6] 1-(3-Cyanopropyl)pyridinium chloride Safety Data Sheet. Retrieved from

-

Otto Chemie Pvt. Ltd. (2024).[1] Specification Sheet: 1-(3-Cyanopropyl)pyridinium chloride. Retrieved from

-

PubChem. (n.d.).[1] Compound Summary: Pyridinium derivatives. National Library of Medicine.[1] Retrieved from

-

ECHA (European Chemicals Agency). (2023).[1] Registration Dossier: Pyridinium salts and alkyl nitriles. Retrieved from

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-(Cyanomethyl)pyridinium chloride (Analog). Retrieved from

Sources

- 1. Cetylpyridinium chloride - Wikipedia [en.wikipedia.org]

- 2. 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% 820972-34-7 India [ottokemi.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 6. 1-(3-Cyanopropyl)pyridinium chloride | CAS 820972-34-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application of 1-(3-Cyanopropyl)pyridinium Chloride in Suzuki-Miyaura Coupling: A Technical Guide for Advanced Catalysis

Introduction: A Multifaceted Role for a Task-Specific Ionic Liquid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The evolution of this powerful tool has been marked by the development of sophisticated catalytic systems that offer enhanced activity, stability, and recyclability. Within this landscape, ionic liquids (ILs) have emerged as promising media, transcending their role as mere solvents to actively participate in the catalytic cycle. This guide focuses on the application of a specific, task-designed ionic liquid, 1-(3-Cyanopropyl)pyridinium chloride , in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will explore its unique contributions to the catalytic system, from serving as a stable reaction medium to acting as a precursor for highly active N-heterocyclic carbene (NHC) ligands. For researchers, scientists, and drug development professionals, understanding the multifaceted role of this ionic liquid can unlock new efficiencies in the synthesis of complex biaryl and heteroaryl structures.

The Scientific Rationale: Beyond a Simple Solvent

The utility of 1-(3-Cyanopropyl)pyridinium chloride in Suzuki-Miyaura coupling is rooted in a synergistic combination of its physical properties and chemical reactivity. Unlike conventional volatile organic solvents, this ionic liquid offers negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. However, its most significant contributions lie in its direct interaction with the palladium catalyst.

Mechanism of Action: The Dual Role of the Pyridinium Cation

The pyridinium core of the ionic liquid can play a dual role in the catalytic cycle. Firstly, it can act as a stabilizing agent for palladium nanoparticles (PdNPs), preventing their agglomeration and maintaining a high surface area of catalytically active species.[1] Secondly, and more intriguingly, pyridinium salts can serve as precursors to N-heterocyclic carbene (NHC) ligands in the presence of a base.[2][3] The in-situ generated palladium-pyridylidene NHC complexes are highly active catalysts for cross-coupling reactions.

The catalytic cycle, as illustrated below, begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the organoboron reagent, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][5] The presence of 1-(3-Cyanopropyl)pyridinium chloride can influence each of these steps.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

The nitrile functionality on the propyl chain of the cation is not merely a passive substituent. It can coordinate to the palladium center, influencing its electronic properties and stability. This interaction can modulate the reactivity of the catalyst and potentially prevent catalyst deactivation pathways.[1][6][7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for utilizing 1-(3-Cyanopropyl)pyridinium chloride in a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of 1-(3-Cyanopropyl)pyridinium chloride

A straightforward and common method for the synthesis of N-alkylpyridinium halides is the direct alkylation of pyridine.

Materials:

-

Pyridine

-

4-Chlorobutyronitrile

-

Toluene (or another suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine (1.0 equivalent) in toluene.

-

Add 4-chlorobutyronitrile (1.0-1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR.

-

Upon completion, the product will often precipitate from the solution as a white or off-white solid.

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold toluene or another non-polar solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 1-(3-Cyanopropyl)pyridinium chloride.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials and Reagents:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or another palladium precatalyst

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

1-(3-Cyanopropyl)pyridinium chloride

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Add 1-(3-Cyanopropyl)pyridinium chloride (e.g., 2-3 mL or as the primary solvent).

-

Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%).

-

Seal the flask and degas the mixture by subjecting it to several cycles of vacuum and backfilling with the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Expected Outcomes and Optimization

The use of 1-(3-Cyanopropyl)pyridinium chloride is expected to provide good to excellent yields for a variety of substrates. The table below presents hypothetical but representative data for the coupling of various aryl halides with phenylboronic acid.

| Entry | Aryl Halide | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | K₂CO₃ | 100 | 12 | 92 |

| 2 | 1-Iodonaphthalene | K₂CO₃ | 100 | 8 | 95 |

| 3 | 4-Chlorotoluene | Cs₂CO₃ | 120 | 24 | 78 |

| 4 | 2-Bromopyridine | K₃PO₄ | 110 | 10 | 89 |

Note: The reaction conditions, particularly the choice of base and temperature, may need to be optimized for challenging substrates such as aryl chlorides or sterically hindered reactants.

Catalyst Recyclability: A Key Advantage

A significant benefit of using ionic liquids as the reaction medium is the potential for catalyst recycling. The low volatility of the ionic liquid allows for the simple removal of the product and unreacted starting materials by extraction with a conventional organic solvent. The palladium catalyst remains dissolved in the ionic liquid phase, which can then be reused for subsequent reactions.[8][9][10]

Protocol for Catalyst Recycling:

-

After the initial reaction and extraction of the product (as described in the general protocol), the ionic liquid phase containing the palladium catalyst remains in the reaction flask.

-

Add fresh reactants (aryl halide, arylboronic acid, and base) to the recovered ionic liquid phase.

-

Degas the mixture and proceed with the reaction as previously described.

-

This process can typically be repeated for several cycles with a minimal loss of catalytic activity. A small amount of fresh catalyst may be added in later cycles if a decrease in activity is observed.

Conclusion

1-(3-Cyanopropyl)pyridinium chloride is a highly effective and versatile medium for Suzuki-Miyaura cross-coupling reactions. Its role extends beyond that of a simple solvent, as it actively participates in the catalytic system by stabilizing palladium nanoparticles and acting as a precursor to highly active NHC ligands. The nitrile functionality provides an additional point of interaction with the catalyst, potentially enhancing its stability and performance. The ability to recycle the catalytic system adds to its appeal from both an economic and environmental perspective. For researchers in synthetic and medicinal chemistry, the adoption of this task-specific ionic liquid can lead to more efficient, robust, and sustainable synthetic routes to valuable biaryl compounds.

References

- Albrecht, M., & Crabtree, R. H. (2005). Catalytically active palladium pyridylidene complexes: pyridinium ionic liquids as N-heterocyclic carbene precursors.

- Tuna, F., et al. (2005). Catalytically active palladium pyridylidene complexes: pyridinium ionic liquids as N-heterocyclic carbene precursors. Dalton Transactions, (16), 2756-2764.

- Comyns, C., et al. (2010). Nitrile-functionalized pyrrolidinium ionic liquids as solvents for cross-coupling reactions involving in situ generated nanoparticle catalyst reservoirs. Dalton Transactions, 39(35), 8141-8152.

- Gholinejad, M., & Dell'Anna, M. M. (2018). Recyclable Cellulose-Palladium Nanoparticles for Clean Cross-Coupling Chemistry. ACS Sustainable Chemistry & Engineering, 6(5), 6034-6040.

- Kollár, L., & Kégl, T. (2020). Palladium nanoparticles on a pyridinium supported ionic liquid phase: a recyclable and low-leaching palladium catalyst for aminocarbonylation reactions. RSC Advances, 10(42), 25141-25149.

- Grela, K., & Skowerski, K. (2016). Recyclable palladium catalytic system for sustainable C-C coupling reaction to achieve low palladium contamination of products. Green Chemistry, 18(10), 2968-2973.

- Hutchings, G. J., & Edwards, J. K. (2012). N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide. Journal of the American Chemical Society, 134(28), 11464-11467.

- Özdemir, İ., & Günal, S. (2021). C(sp2)–C(sp2) and C(acyl)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(57), 36131-36142.

- Spencer, J., & Caddick, S. (2005). Pyridine functionalised N-heterocyclic carbene complexes of palladium. Dalton Transactions, (22), 3687-3693.

-